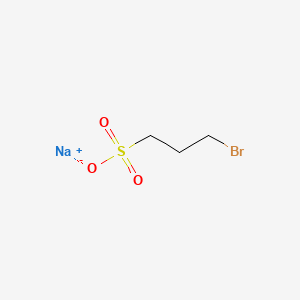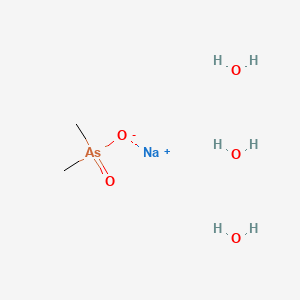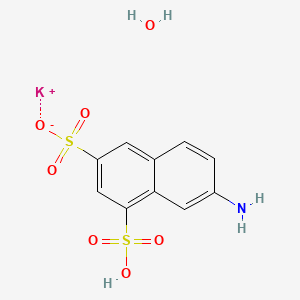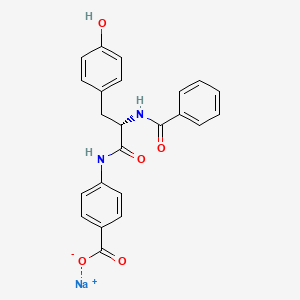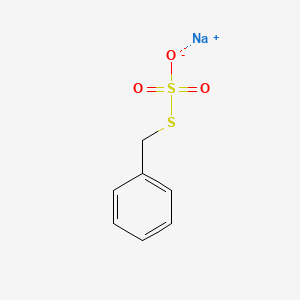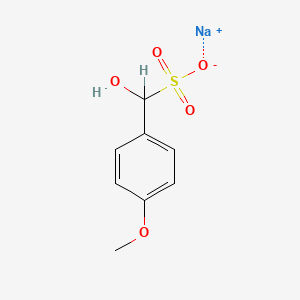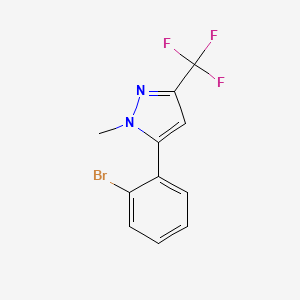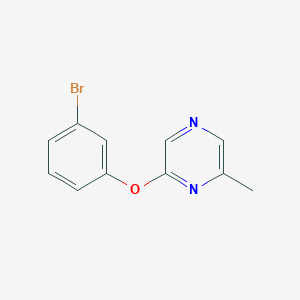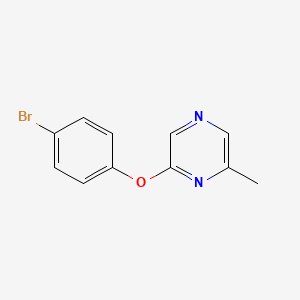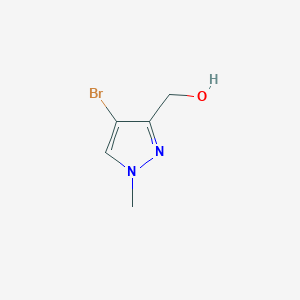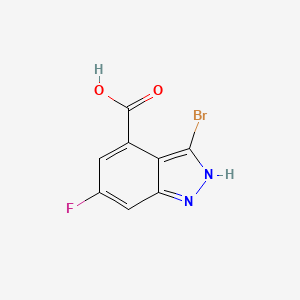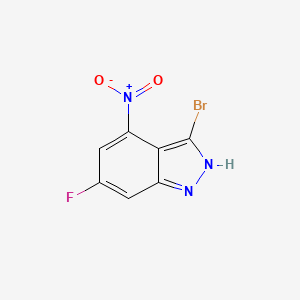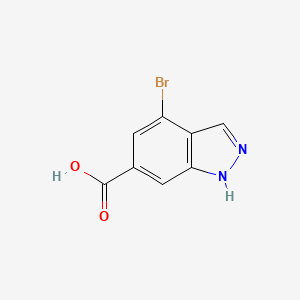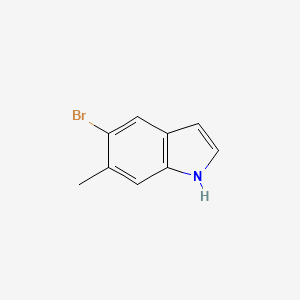
5-bromo-6-methyl-1H-indole
Übersicht
Beschreibung
5-bromo-6-methyl-1H-indole is a brominated indole derivative, a class of compounds that are structurally related to the amino acid tryptophan and are known for their presence in natural products and pharmaceuticals. While the specific compound 5-bromo-6-methyl-1H-indole is not directly mentioned in the provided papers, the related chemistry and synthesis of bromoindoles can be inferred from the studies on similar brominated indole derivatives.
Synthesis Analysis
The synthesis of bromoindole derivatives is often achieved through regioselective halogenation. For instance, the treatment of methyl indole-3-carboxylate with bromine leads to the formation of methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another approach involves the use of N-bromosuccinimide (NBS) to convert methyl hexahydroindolizinoindole carboxylate into various brominated esters . Additionally, an improved synthesis method for 5-bromo-3-substituted indoles has been developed using triethyl silane, which is suitable for scale-up .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives can be complex and is often characterized using spectroscopic and crystallographic techniques. For example, the crystal structure and Hirshfeld surface analysis of a 5-bromoindole derivative revealed short intermolecular connections and provided insights into the atom-to-atom interactions . Such analyses are crucial for understanding the molecular interactions and stability of these compounds.
Chemical Reactions Analysis
Bromoindoles can participate in various chemical reactions, including photochemical coupling and condensation reactions. The photochemical reaction between 5-bromo-1,3-dimethyluracils and 3-substituted indoles results in the formation of photoadducts, demonstrating the reactivity of bromoindoles under irradiation . Condensation reactions are also employed to synthesize complex indole derivatives, as seen in the formation of a 5-bromoindole-based compound from 5-bromo-1H-indole-3-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindoles are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's reactivity, boiling point, melting point, and solubility. For example, the thermal analysis of a 5-bromoindole derivative indicated good thermal stability up to 215°C . The electrophilic and nucleophilic regions of these molecules can be mapped using molecular electrostatic potential, providing insights into their reactivity .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals and Medicine
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Plant Biology
-
Synthesis of Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Construction of Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
sPLA2 Inhibition Activity
Safety And Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, and the investigation of novel methods of synthesis is ongoing .
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHRJOFNSFDEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646648 | |
| Record name | 5-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-1H-indole | |
CAS RN |
1000343-13-4 | |
| Record name | 5-Bromo-6-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

